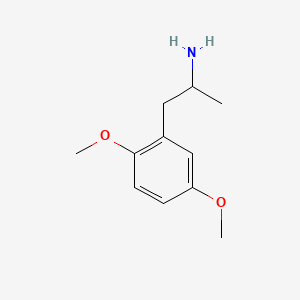

2,5-Dimethoxyamphetamine

Descripción general

Descripción

2-(2,5-Dimetoxi-fenil)-1-metil-etilamina es un compuesto químico que pertenece a la clase de las fenetilaminas. Se caracteriza estructuralmente por la presencia de dos grupos metoxi unidos a un anillo fenilo y una cadena de etilamina.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 2-(2,5-Dimetoxi-fenil)-1-metil-etilamina típicamente involucra varios pasos. Un método común comienza con la reacción de Friedel-Crafts de 1,4-dimetoxi-benceno con cloruro de acetilo para producir α-cloro-2,5-dimetoxi-acetofenona. Este intermedio se hace reaccionar entonces con metilenamina para formar α-amino-2,5-dimetoxi-acetofenona, que se reduce posteriormente para producir 2,5-dimetoxi-fenetilamina .

Métodos de Producción Industrial

La producción industrial de 2-(2,5-Dimetoxi-fenil)-1-metil-etilamina sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra el uso de materias primas fácilmente disponibles y condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. Las reacciones se llevan a cabo típicamente en grandes reactores con control preciso de la temperatura, presión y tiempo de reacción para maximizar la eficiencia y minimizar los subproductos.

Análisis De Reacciones Químicas

Tipos de Reacciones

2-(2,5-Dimetoxi-fenil)-1-metil-etilamina experimenta diversas reacciones químicas, incluyendo:

Oxidación: Esta reacción puede conducir a la formación de los correspondientes aldehídos, cetonas o ácidos carboxílicos.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus correspondientes alcoholes o aminas.

Sustitución: Los grupos metoxi pueden ser sustituidos por otros grupos funcionales bajo condiciones apropiadas.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio o trióxido de cromo para la oxidación, agentes reductores como hidruro de litio y aluminio o borohidruro de sodio para la reducción, y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el solvente y el pH, se controlan cuidadosamente para lograr los productos deseados.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación de 2-(2,5-Dimetoxi-fenil)-1-metil-etilamina puede producir 2,5-dimetoxi-benzaldehído o ácido 2,5-dimetoxi-benzoico .

Aplicaciones Científicas De Investigación

2-(2,5-Dimetoxi-fenil)-1-metil-etilamina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como precursor en la síntesis de varios compuestos orgánicos y como reactivo en reacciones químicas.

Biología: El compuesto se estudia por sus posibles actividades biológicas, incluyendo sus efectos en los procesos celulares y las vías de señalización.

Medicina: Se está investigando para explorar sus posibles aplicaciones terapéuticas, como su uso en el desarrollo de nuevos fármacos.

Industria: Se utiliza en la producción de productos farmacéuticos, agroquímicos y otros productos industriales

Mecanismo De Acción

El mecanismo de acción de 2-(2,5-Dimetoxi-fenil)-1-metil-etilamina involucra su interacción con objetivos moleculares específicos y vías. El compuesto puede unirse a receptores o enzimas, modulando su actividad y desencadenando varias respuestas bioquímicas. Por ejemplo, puede actuar como agonista o antagonista en ciertos receptores de neurotransmisores, influyendo en la señalización neuronal y el comportamiento .

Comparación Con Compuestos Similares

2-(2,5-Dimetoxi-fenil)-1-metil-etilamina puede compararse con otros compuestos similares, como:

2C-B (4-bromo-2,5-dimetoxi-fenetilamina): Un fármaco psicodélico sintético con características estructurales similares pero diferentes efectos farmacológicos.

2,5-Dimetoxi-fenetilamina: Un análogo más simple sin el grupo metilo, utilizado en varias síntesis químicas.

2,5-Dimetoxi-benzaldehído: Un producto de oxidación del compuesto, utilizado como intermedio en la síntesis orgánica

Actividad Biológica

2,5-Dimethoxyamphetamine (DMA) is a compound that belongs to the class of substituted amphetamines. It has garnered interest due to its psychoactive properties and potential therapeutic applications. This article explores the biological activity of DMA, focusing on its pharmacological effects, receptor interactions, metabolism, and case studies illustrating its impact on human health.

Pharmacological Profile

DMA and its derivatives, such as 2,5-Dimethoxy-4-chloroamphetamine (DOC), act primarily as agonists at serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors. These interactions are crucial for their psychedelic effects.

Receptor Interaction

The binding affinities of DMA derivatives at various receptors have been studied extensively. The following table summarizes key receptor interactions:

| Compound | Receptor Type | Binding Affinity (Ki in nM) |

|---|---|---|

| DOC | 5-HT2A | 0.6 |

| DOI | 5-HT2A | 0.7 |

| DOM | 5-HT2A | Not specified |

| DMA | 5-HT2A | High affinity |

These compounds show a trend where increased lipophilicity correlates with higher binding affinities at the 5-HT2A receptor, suggesting a potential for stronger psychedelic effects in humans as the structure is modified .

Metabolism

The metabolism of DMA involves cytochrome P450 enzymes, particularly CYP2D6. Studies indicate that DMA derivatives are primarily metabolized through O-demethylation and hydroxylation processes. The inhibition constants (Ki) for DMA derivatives range widely, indicating their varying potential to interact with other drugs metabolized by CYP2D6:

| Compound | Ki (μM) using Recombinant CYP2D6 | Ki (μM) using Human Liver Microsomes |

|---|---|---|

| DOC | 7.1 | 2.7 |

| DOI | 296 | 19.9 |

These values suggest that while DMA derivatives can inhibit CYP2D6, the likelihood of significant drug interactions remains relatively low compared to established inhibitors like quinidine and fluoxetine .

Case Studies

Several case reports highlight the biological activity and potential risks associated with DMA and its analogs.

- Fatal Intoxication Case : A study reported a fatal case involving a 37-year-old male who was found deceased with high concentrations of DOC in his system (377 ng/mL in blood; 3,193 ng/mL in urine). This case emphasizes the lethal potential of DOC when used alone or in combination with other substances .

- Hallucinogenic Effects : Another report documented a patient who experienced severe hallucinations and seizures after ingesting DOC, leading to medical intervention. Toxicology screens revealed no other drugs present, underscoring the potency of DOC as a standalone agent .

Propiedades

IUPAC Name |

1-(2,5-dimethoxyphenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-8(12)6-9-7-10(13-2)4-5-11(9)14-3/h4-5,7-8H,6,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LATVFYDIBMDBSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C(C=CC(=C1)OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24973-25-9 (hydrochloride) | |

| Record name | 2,5-Dimethoxyamphetamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002801685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2091540 | |

| Record name | (+/-) -1-(2,5-Dimethoxyphenyl)-2-aminopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2091540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2801-68-5 | |

| Record name | (±)-2,5-Dimethoxyamphetamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2801-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethoxyamphetamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002801685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethoxyamphetamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01465 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzeneethanamine, 2,5-dimethoxy-.alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+/-) -1-(2,5-Dimethoxyphenyl)-2-aminopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2091540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethoxy-α-methylphenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DMA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OIM1536TQQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.